2-Ethyl-thiobenzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-ethylbenzenecarbothioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NS/c1-2-7-5-3-4-6-8(7)9(10)11/h3-6H,2H2,1H3,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQDMKVFNIVOKBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1C(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30605224 | |
| Record name | 2-Ethylbenzene-1-carbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30605224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885280-16-0 | |
| Record name | 2-Ethylbenzenecarbothioamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885280-16-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Ethylbenzene-1-carbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30605224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Ethyl Thiobenzamide and Its Analogs
Conventional Synthetic Routes to Thiobenzamides
Traditional methods for synthesizing thiobenzamides typically involve multi-step processes, including the renowned Willgerodt-Kindler reaction, the direct conversion of nitriles, or the thionation of pre-existing amides.
Willgerodt-Kindler Reaction and its Variants
The Willgerodt-Kindler reaction is a classical method for preparing thioamides. organic-chemistry.org The reaction typically involves the condensation of an aryl alkyl ketone or an aldehyde with an amine (commonly a secondary amine like morpholine (B109124) or piperidine) and elemental sulfur. wikipedia.orgnih.gov When an aldehyde is used as the starting material, the reaction proceeds without the characteristic rearrangement seen with ketones. nih.gov
The mechanism of the Kindler modification is understood to begin with the formation of an enamine from the carbonyl compound and the secondary amine. This enamine then acts as a nucleophile, attacking the electrophilic elemental sulfur. wikipedia.org A series of subsequent rearrangement steps leads to the formation of the final thioamide product. organic-chemistry.org
Recent advancements have shown that the efficiency of the Willgerodt-Kindler reaction can be significantly improved. For instance, using a catalytic amount of a base such as sodium sulfide (B99878) nonahydrate (Na₂S·9H₂O) has been demonstrated to enhance reaction rates and provide thiobenzanilides in good yields under milder conditions than traditionally required. organic-chemistry.orgresearchgate.net This base-catalyzed approach is also effective for producing primary thiobenzamides when aqueous ammonia (B1221849) is used. organic-chemistry.orgresearchgate.net
Conversion of Nitriles to Thioamides
A direct and widely used route to primary thioamides is the conversion of the corresponding nitriles. This transformation can be achieved using a variety of sulfuring agents.
Common methods include:
Phosphorus Pentasulfide (P₄S₁₀): A variety of aromatic and aliphatic nitriles can be converted to their corresponding thioamides in high yields using P₄S₁₀, often in a solvent like ethanol (B145695) under reflux. organic-chemistry.org This method is noted for its simple work-up, fast reaction rates, and mild conditions. organic-chemistry.org
Sodium Hydrogen Sulfide (NaSH): In combination with an agent like diethylamine (B46881) hydrochloride, NaSH effectively converts nitriles to primary thioamides. tandfonline.com This method avoids the use of toxic gaseous hydrogen sulfide and allows for precise control over stoichiometry. tandfonline.com
Lawesson's Reagent: While more commonly used for thionating amides, Lawesson's reagent, facilitated by a Lewis acid such as boron trifluoride-diethyl ether complex (BF₃·OEt₂), can convert aromatic, benzylic, and aliphatic nitriles into thioamides in high yields. thieme-connect.com
Ammonium (B1175870) Sulfide ((NH₄)₂S): In a straightforward procedure, nitriles can be treated with ammonium sulfide in methanol (B129727) to produce primary thioamides. thieme-connect.com The reaction can proceed at room temperature for electron-deficient nitriles or with heating for other substrates, often yielding the product in high purity without the need for chromatography. thieme-connect.com
Thioacetic Acid: The acid-catalyzed addition of thioacetic acid to nitriles represents another pathway to thioamides. tandfonline.comorganic-chemistry.org
| Reagent(s) | Typical Conditions | Substrate Scope | Reference |
|---|---|---|---|
| Phosphorus Pentasulfide (P₄S₁₀) | Ethanol, Reflux | Aromatic and Aliphatic Nitriles | organic-chemistry.org |
| Sodium Hydrogen Sulfide (NaSH) / Diethylamine Hydrochloride | Water/1,4-Dioxane, Mild Heating | Aromatic and Aliphatic Nitriles | tandfonline.com |
| Lawesson's Reagent / BF₃·OEt₂ | DME-THF or Toluene-Ether, 20-50 °C | Aromatic, Benzylic, Aliphatic Nitriles | thieme-connect.com |
| Ammonium Sulfide ((NH₄)₂S) | Methanol, Room Temp. or 80-130 °C (Microwave) | Aromatic and Aliphatic Nitriles | thieme-connect.com |
Thionation Processes in Thioamide Synthesis
The most direct synthesis of 2-Ethyl-thiobenzamide involves the thionation of its corresponding amide, 2-Ethyl-benzamide. This process involves replacing the carbonyl oxygen atom with a sulfur atom using a thionating agent.
Lawesson's Reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide) is the most prominent and effective reagent for this transformation. chemspider.comorganic-chemistry.org It is considered a mild and convenient thionating agent that generally provides thioamides in good yields, often under more gentle conditions than the alternative, phosphorus pentasulfide (P₄S₁₀). organic-chemistry.org
The reaction is typically carried out by dissolving Lawesson's reagent in a solvent like tetrahydrofuran (B95107) (THF) and adding the amide. chemspider.com The reaction can often proceed to completion at room temperature over a period ranging from 30 minutes to several hours. chemspider.com The driving force of the reaction is the formation of a stable phosphorus-oxygen double bond within a cycloreversion step that follows the formation of a thiaoxaphosphetane intermediate. organic-chemistry.org While the original procedures often used toluene (B28343) at high temperatures, conducting the reaction in THF at room temperature can reduce reaction times. chemspider.com
Green Chemistry Approaches in Thiobenzamide (B147508) Synthesis
In line with the principles of green chemistry, recent research has focused on developing more sustainable and efficient protocols for thioamide synthesis. These methods aim to reduce reaction times, minimize waste, and lower energy consumption through the use of microwave irradiation and ultrasound.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. rsc.org The use of microwave dielectric heating allows for rapid and controlled temperature increases in sealed vessels, leading to dramatic reductions in reaction times compared to conventional heating methods. organic-chemistry.org
This technology has been successfully applied to various thioamide synthesis routes:
Microwave-Promoted Kindler Reaction: The three-component condensation of aldehydes, amines, and elemental sulfur can be performed under microwave irradiation at 110-180 °C for just 2-20 minutes, yielding a diverse library of thioamides with an average yield of 83%. organic-chemistry.org
Microwave-Assisted Nitrile Conversion: The reaction of nitriles with ammonium sulfide can be accelerated using microwaves, with reactions completing in 15-30 minutes at 80-130 °C. thieme-connect.com
Microwave-Assisted Thionation: The thionation of amides with Lawesson's reagent is also significantly enhanced by microwave heating. mdpi.com Comparative studies show that reaction times can be reduced from days to mere minutes, making the process a more attractive and resource-efficient alternative to lengthy conventional heating methods. mdpi.com
| Reaction | Conventional Method (Time) | Microwave Method (Time) | Key Advantage | Reference |
|---|---|---|---|---|
| Kindler Thioamide Synthesis | Several hours to days | 2-20 minutes | Drastic reduction in reaction time | organic-chemistry.org |
| Thionation with Lawesson's Reagent | Hours to days | Minutes | Reduced time, lower energy use | mdpi.com |
| Nitrile Conversion with (NH₄)₂S | 18 hours (at RT) | 15-30 minutes | Accelerated conversion of non-activated nitriles | thieme-connect.com |
Ultrasonic-Assisted Protocols
Ultrasonic irradiation is another green technique used to accelerate chemical reactions, particularly those that are heterogeneous. utu.ac.inacs.org The physical phenomenon of acoustic cavitation—the formation, growth, and collapse of bubbles in the liquid medium—generates localized high-pressure and high-temperature spots, enhancing mass transfer and reaction rates. researchgate.net
The application of ultrasound offers several advantages, including a significant reduction in reaction times, higher yields, and often the ability to conduct reactions at ambient temperature. utu.ac.in In a comparative study on the synthesis of aryl thioamides, the use of ultrasound at 33 kHz reduced the reaction time from 3-4 hours (with conventional reflux) to 90 minutes, while also increasing the product yield from a range of 67-79% to 83-89%. utu.ac.in Ultrasound has been effectively used to promote the synthesis of thioamides and their subsequent conversion into bioactive thiazole (B1198619) derivatives, highlighting its utility in creating valuable chemical building blocks. rsc.orgrsc.org
Solvent-Free and Environmentally Benign Conditions
The synthesis of thioamides, including ethylated thiobenzamides, has increasingly shifted towards green chemistry principles, emphasizing the reduction or elimination of hazardous solvents. A notable approach is the Willgerodt-Kindler reaction, which can be performed under catalyst- and solvent-free conditions. mdpi.comresearchgate.net This one-pot, three-component reaction between an aromatic aldehyde, elemental sulfur, and an amine proceeds efficiently at elevated temperatures (e.g., 100 °C) or even room temperature for certain amines, offering high yields (70-98%) and short reaction times. researchgate.net
Microwave-assisted organic synthesis represents another significant advancement for environmentally benign thioamide preparation. The use of microwave irradiation in conjunction with Lawesson's reagent allows for a rapid, solvent-free, and high-yield conversion of amides to their corresponding thioamides. organic-chemistry.org This method avoids the need for dry solvents and an excess of the thionating reagent, resulting in cleaner reactions and simpler work-up procedures. organic-chemistry.org Similarly, mechanochemical methods, which use mechanical force in a mixer mill to drive reactions, have been developed for the solventless synthesis of α-ketothioamides from acetophenone (B1666503) derivatives and elemental sulfur. rsc.org
Furthermore, water, considered a safe and environmentally benign solvent, has been utilized for the synthesis of aromatic thioamides. mdpi.comrhhz.net One-pot procedures involving benzaldehydes, primary amines, and elemental sulfur can be performed under catalyst-free and no-organic-solvent conditions. mdpi.com The use of ultrasound irradiation in an aqueous medium has also been shown to facilitate the conversion of thiobenzamides into heterocyclic compounds under metal-free and catalyst-free conditions. mdpi.com
Table 1: Examples of Solvent-Free and Environmentally Benign Thioamide Synthesis
| Method | Reactants | Conditions | Key Advantages | Reference |
|---|---|---|---|---|
| Willgerodt-Kindler Reaction | Aromatic Aldehyde, Elemental Sulfur, Amine | Catalyst- and solvent-free, 100 °C or RT | High yields (70-98%), short reaction times, avoids toxic solvents/catalysts. | mdpi.comresearchgate.net |
| Microwave-Assisted Synthesis | Amides, Lawesson's Reagent | Microwave irradiation, solvent-free | Rapid, quantitative yields, clean reactions. | organic-chemistry.org |
| Three-Component Synthesis | Benzaldehydes, Primary Amines, Elemental Sulfur | Catalyst-free, no organic solvent (or water) | Practical, avoids organic solvents, good yields. | mdpi.com |
| Mechanochemical Synthesis | Acetophenone derivatives, Elemental Sulfur | Base-mediated, solventless, mixer mill | Metal-free, rapid reaction, avoids bulk solvents. | rsc.org |
Catalytic Approaches (e.g., Solid Acid Catalysts, Metal-Free Systems)
Catalysis offers a powerful tool for enhancing the efficiency and selectivity of thiobenzamide synthesis. Solid acid catalysts, such as Montmorillonite K-10, have proven effective in the Willgerodt-Kindler reaction. longdom.orgresearchgate.net When used in a heterogeneous system under microwave activation, this clay-based catalyst optimizes the reaction of an aldehyde, sulfur, and morpholine, leading to excellent yields of thiobenzamides. longdom.org A key advantage of this solid catalyst is its easy separation from the reaction mixture and its potential for recycling without significant loss of activity. longdom.org
Metal-free catalytic systems have gained prominence due to their lower cost, reduced toxicity, and avoidance of transition metal contamination in the final products. chemistryviews.org A rapid, metal-free, and largely solvent-free synthesis of thioamides has been developed using a Brønsted superacid like triflic acid as the catalyst. rsc.org This method demonstrates broad substrate scope, working well for a variety of arenes and both aromatic and aliphatic isothiocyanates. rsc.org Another metal-free approach involves the cleavage of the C═C bond in N,N-disubstituted enaminones using elemental sulfur, catalyzed by N,N-dimethyl-4-aminopyridine (DMAP), to produce N,N-disubstituted α-keto thioamides. acs.orgnih.gov
Ionic liquids (ILs) have also emerged as effective catalysts and reaction media. The recyclable ionic liquid [DBUH][OAc] (1,8-diazabicyclo mdpi.comasianpubs.orgundec-7-enium acetate) promotes the synthesis of thiobenzamides from aryl nitriles and sodium sulfide at room temperature. rsc.org This method is notable for its mild conditions, easy product separation, and the reusability of the ionic liquid catalyst for multiple cycles. rsc.org
Table 2: Catalytic Approaches for Thioamide Synthesis
| Catalyst Type | Catalyst Example | Reaction | Key Features | Reference |
|---|---|---|---|---|
| Solid Acid Catalyst | Montmorillonite K-10 | Willgerodt-Kindler reaction of aldehydes, sulfur, and morpholine | Heterogeneous, recyclable, excellent yields, microwave-enhanced. | longdom.orgresearchgate.net |
| Metal-Free (Brønsted Acid) | Triflic Acid | Friedel–Crafts arylation of isothiocyanates | Rapid, solvent-free, broad substrate scope. | rsc.org |
| Metal-Free (Organocatalyst) | DMAP | Synthesis of α-keto thioamides from enaminones and sulfur | No metal catalyst required, forms new C=S and C-N bonds. | acs.orgnih.gov |
| Metal-Free (Ionic Liquid) | [DBUH][OAc] | Synthesis of thioamides from aryl nitriles and Na₂S | Room temperature, recyclable catalyst, green method. | rsc.org |
Synthesis of Functionalized and Derivatized Ethylated Thiobenzamide Structures
Synthesis of Heterocyclic Compounds Incorporating Thiobenzamide Moieties
Thiobenzamides are highly valuable synthons for the construction of a wide array of sulfur- and nitrogen-containing heterocyclic compounds. acs.orgresearchgate.net One of the most classic transformations is the Hantzsch thiazole synthesis, where thioamides react with α-halocarbonyl compounds to form thiazole rings. researchgate.netnih.gov This method has been adapted to produce highly functionalized 1,3-thiazoles under catalyst-free conditions. nih.gov For instance, the reaction of thiobenzamides with N-benzoylchloroglycine ethyl ester leads directly to 2-aryl-5-acylamino-1,3-thiazoles. nih.gov Palladium-metalated porous organic polymers have also been used as heterogeneous catalysts for the chemioselective synthesis of thiazoles from thiobenzamides and isonitriles. acs.org
Another important class of heterocycles derived from thioamides is the 1,2,4-thiadiazoles. These are typically formed through the oxidative dimerization of two thioamide molecules. rhhz.netmdpi.com Green synthetic approaches for this transformation have been developed, using iodine as a catalyst and molecular oxygen as the terminal oxidant in water, which is an environmentally benign solvent. rhhz.net Alternative green methods employ ultrasound irradiation in an aqueous medium or solid-state grinding with basic alumina (B75360) to achieve the cyclization. mdpi.com Furthermore, palladium-catalyzed intramolecular C–S bond formation via C–H functionalization of thiobenzanilides provides an efficient route to benzothiazoles. jst.go.jp
Table 3: Synthesis of Heterocycles from Thiobenzamide Precursors
| Precursor | Reagent(s) | Resulting Heterocycle | Methodology | Reference |
|---|---|---|---|---|
| Thiobenzamide | α-Halocarbonyl compound | Thiazole | Hantzsch Synthesis | researchgate.net |
| Thiobenzamide | Isonitrile | Thiazole | Heterogeneous Palladium Catalysis | acs.org |
| Thiobenzamide | Self-dimerization with oxidant (e.g., I₂, O₂) | 1,2,4-Thiadiazole (B1232254) | Oxidative Dimerization | rhhz.net |
| Thiobenzanilide (B1581041) | Intramolecular cyclization | Benzothiazole | Palladium-Catalyzed C-H Functionalization | jst.go.jp |
Incorporation into Polymeric Architectures
The unique properties of the thioamide group have been harnessed through its incorporation into macromolecular structures, leading to functional polymers with tailored characteristics. A notable example is the creation of biodegradable polymers that can release thiobenzamide over extended periods. This has been achieved by synthesizing a copolymer of L-lactide and a specially functionalized lactide monomer covalently bonded to 4-hydroxythiobenzamide (B41779). rsc.org The resulting poly(lactic acid)-based material degrades slowly in aqueous environments, providing a sustained release of the thiobenzamide moiety. rsc.org The synthesis involved a novel and mild method to attach the thiobenzamide to the lactide monomer using propanedithiol and a catalytic amount of iodine. rsc.org
In a different approach, thioamide linkages have been directly integrated into the backbone of polybenzoxazines. rsc.org This was accomplished by first synthesizing difunctional phenolic thioamides via the Willgerodt-Kindler reaction. These monomers were then used in a classical Mannich-type polycondensation with a primary amine (bisaminopropyl end-functional polypropylene (B1209903) glycol) and formaldehyde (B43269) to produce a thioamide-functional polymeric benzoxazine (B1645224) precursor. rsc.org Interestingly, the incorporated thioamide groups were found to lower the curing temperature of the resulting polybenzoxazine, likely by promoting the ring-opening polymerization through the in-situ generation of thiol groups upon heating. rsc.org
Preparation of Metal Complexes of Ethylated Thioamides
Thioamides are versatile ligands in coordination chemistry, capable of binding to metal ions through their sulfur and/or nitrogen atoms, forming a variety of stable metal complexes. asianpubs.orgznaturforsch.com Thioamides typically act as bidentate ligands, coordinating through both the sulfur and nitrogen atoms to form a chelate ring with the metal center. asianpubs.orgresearchgate.net This has been demonstrated in the synthesis of complexes with a range of transition metals, including iron(II), nickel(II), zinc(II), cadmium(II), and mercury(II). asianpubs.org Spectroscopic analysis, particularly IR spectroscopy, confirms coordination, as the C=S and C-N stretching frequencies of the thioamide group shift significantly upon complexation. asianpubs.orgresearchgate.net
The coordination behavior can be tailored by incorporating other functional groups into the thioamide ligand. For example, phosphinoferrocene (B6310582) thioamides have been synthesized and used as P,S-chelating ligands for Group 11 metals like copper(I) and silver(I). rsc.org In another example, ethynylthioamide ligands were shown to coordinate to a chromium pentacarbonyl fragment through the sulfur atom, forming [(CO)₅Cr–S=C(NMe₂)C≡C–H]. znaturforsch.com This coordinated thioamide retains reactivity at its other functional groups, allowing for further chemical transformations. znaturforsch.com The development of thioamide-based metal complexes is driven by their potential applications in catalysis, materials science, and as functional materials with unique electronic and photophysical properties. oup.com
Table 4: Examples of Metal Complexes with Thioamide Ligands
| Thioamide Ligand Type | Metal Ion(s) | Coordination Mode | Resulting Complex Type | Reference |
|---|---|---|---|---|
| Heterocyclic Thioamide | Fe(II), Ni(II), Zn(II), Cd(II), Hg(II) | Bidentate (S, N) | Chelate complexes | asianpubs.org |
| Phosphinoferrocene Thioamide | Cu(I), Ag(I) | Bidentate (P, S) | Bis-chelate complexes or bridged dimers | rsc.org |
| Ethynylthioamide | Cr(0) | Monodentate (S) | Pentacarbonyl chromium complexes | znaturforsch.com |
| Pyridylthiosemicarbazide | Re(V), Tc(V) | Bidentate (S, N) | {M=O}³⁺ core complexes | acs.org |
Chemical Reactivity and Mechanistic Studies of Thiobenzamide Systems
Reactivity Profile of the Thiocarbonyl Functional Group
The thiocarbonyl group in thioamides like 2-ethyl-thiobenzamide is a key determinant of their chemical reactivity. nih.govontosight.ai The carbon-sulfur double bond is weaker and more polarizable than the carbon-oxygen double bond in amides. The sulfur atom, being a soft and easily oxidized center, is prone to attack by various reagents. nih.gov This inherent reactivity allows thiobenzamides to participate in a range of reactions, including oxidations, nucleophilic substitutions, and cyclizations. nih.govuzh.ch
The electronic nature of substituents on the aromatic ring can significantly influence the reactivity of the thiocarbonyl group. nih.gov Electron-donating groups tend to increase the electron density on the thiocarbonyl, affecting its susceptibility to electrophilic and nucleophilic attack. Conversely, electron-withdrawing groups can decrease the electron density, altering its reaction profile. rsc.org
Oxidation Reactions of Thiobenzamides
The oxidation of thiobenzamides, including this compound, is a critical transformation that often precedes further reactions. nih.gov The primary oxidation product is the corresponding thiobenzamide (B147508) S-oxide. This reaction is typically achieved using various oxidizing agents. For instance, flavin-containing monooxygenases (FMOs) and cytochrome P450 enzymes can biologically mediate this oxidation. nih.govnih.gov Chemically, reagents like hydrogen peroxide can also be employed to form the S-oxide. researchgate.netethz.ch The formation of thiobenzamide S-oxide is a key step in the metabolic activation of some thioamide-containing drugs. nih.govnih.gov
Reaction Scheme: Thiobenzamide → Thiobenzamide S-Oxide ethz.ch
A common metabolic fate for many thiocarbonyl compounds is oxidative desulfurization, which ultimately converts the thiocarbonyl group into a carbonyl group. nih.gov This process often proceeds through the initial formation of the S-oxide, which can be further oxidized to a highly reactive S,S-dioxide. nih.govethz.ch This intermediate is generally unstable and readily loses sulfur, leading to the formation of the corresponding amide. nih.govethz.ch In some biological systems, this desulfurization can also lead to the formation of nitrile derivatives. ethz.ch The process of oxidative desulfurization can be facilitated by both enzymatic and chemical means. nih.govhielscher.com
General Pathway: Thiobenzamide → Thiobenzamide S-Oxide → [Thiobenzamide S,S-Dioxide] → Benzamide (B126) + Sulfur Species nih.govethz.ch
Nucleophilic Substitution Reactions Involving Thioamides
Thioamides can undergo nucleophilic substitution reactions, although the reactivity differs from their amide counterparts. masterorganicchemistry.commasterorganicchemistry.com The thiocarbonyl carbon is an electrophilic center and can be attacked by nucleophiles. libretexts.org These reactions often involve the displacement of the amino group or transformation of the thiocarbonyl group itself. The nature of the nucleophile and the reaction conditions determine the outcome of the substitution. rammohancollege.ac.insavemyexams.com For instance, under certain conditions, the sulfur atom can be replaced by other heteroatoms, leading to the formation of different heterocyclic systems.
Cyclization and Ring-Forming Reactions
A significant application of thioamides, including derivatives of thiobenzamide, is in the synthesis of thiazole (B1198619) rings through the Hantzsch thiazole synthesis. nih.govresearchgate.netrsc.org This classic condensation reaction involves the reaction of a thioamide with an α-haloketone. rsc.orgnih.gov The reaction proceeds via a nucleophilic attack of the thioamide sulfur on the α-carbon of the haloketone, followed by cyclization and dehydration to form the thiazole ring. nih.govresearchgate.net This method is highly versatile and allows for the synthesis of a wide variety of substituted thiazoles, which are important scaffolds in medicinal chemistry. rsc.orgnih.govfarmaciajournal.com Modifications of the Hantzsch synthesis, such as using different catalysts or reaction conditions, have been developed to improve yields and broaden the scope of accessible thiazole derivatives. rsc.orgresearchgate.netresearchgate.net
General Reaction: Thiobenzamide + α-Haloketone → 2-Aryl-thiazole rsc.orgnih.gov
| Reactant 1 | Reactant 2 | Product Class | Reaction Type |
| Thiobenzamide | α-Haloketone | Thiazole | Hantzsch Thiazole Synthesis |
| Thiobenzamide | Oxidizing Agent | Thiobenzamide S-Oxide | Oxidation |
| Thiobenzamide S-Oxide | Oxidizing Agent | Benzamide | Oxidative Desulfurization |
Formation of Thiadiazoles
The formation of 1,2,4-thiadiazoles from thiobenzamide derivatives, such as this compound, is a well-established synthetic route. A primary method for this transformation is the oxidative dimerization of thioamides. rsc.orgacs.orgrsc.org This reaction can be promoted by various oxidizing agents, including hydrogen peroxide, molecular oxygen, and hypervalent iodine reagents like o-iodoxybenzoic acid (IBX). acs.orgmdpi.comresearchgate.net For instance, the reaction of thiobenzamides with N-benzyl-DABCO-tribromide in aqueous media provides a green protocol for the synthesis of 3,5-disubstituted 1,2,4-thiadiazoles. researchgate.net
The general mechanism for the oxidative dimerization involves the initial oxidation of the thioamide to form a reactive intermediate, which then undergoes cyclization and further oxidation to yield the stable 1,2,4-thiadiazole (B1232254) ring system. rsc.orgacs.org In the case of this compound, this process would lead to the formation of 3,5-bis(N-ethyl-N-phenyl)-1,2,4-thiadiazole. The reaction conditions can be tuned to optimize the yield and selectivity of the desired thiadiazole derivative. For example, using a heteropoly acid catalyst like H6PV3Mo9O40 with molecular oxygen as the oxidant has been shown to efficiently catalyze the oxidative dimerization of thiobenzamides. rsc.org
Another approach to thiadiazole synthesis involves the condensation of thioamides with various reagents. A rapid condensation of aryl thioamides with methyl bromocyanoacetate has been reported to produce 3,5-diaryl-1,2,4-thiadiazoles in quantitative yields. nih.gov While this method was demonstrated with primary thiobenzamides, the underlying mechanism suggests its potential applicability to N-substituted derivatives like this compound, likely proceeding through the formation of an intermediate that facilitates N-S bond formation. nih.gov
The following table summarizes different synthetic approaches for the formation of 1,2,4-thiadiazoles from thiobenzamide precursors.
| Reagent/Catalyst | Reaction Conditions | Product Type | Yield | Reference |
| N-benzyl-DABCO-tribromide | Aqueous media | 3,5-disubstituted 1,2,4-thiadiazoles | - | researchgate.net |
| H6PV3Mo9O40 / O2 | 30 °C, various solvents | 3,5-diarylsubstituted 1,2,4-thiadiazoles | High | rsc.org |
| Methyl bromocyanoacetate | Vigorous stirring, 2-3 min | 3,5-diaryl-1,2,4-thiadiazoles | Quantitative | nih.gov |
| TBHP | Room temperature | 3,5-diphenyl-1,2,4-thiadiazole | 50% | rsc.org |
| Vanadium-dependent haloperoxidases | H2O2, halide salt | 3,5-disubstituted 1,2,4-thiadiazoles | Moderate to High | acs.org |
Eschenmoser Coupling Reactions
The Eschenmoser sulfide (B99878) contraction is a powerful method for the synthesis of α,β-unsaturated carbonyl compounds from thioamides. wikipedia.orgsynarchive.com The reaction typically involves the treatment of a thioamide with an α-halo ketone or ester in the presence of a phosphine. synarchive.com For a secondary thioamide like this compound, the reaction would proceed through the formation of an α-thioiminium salt intermediate upon reaction with an electrophile. beilstein-journals.orgbeilstein-journals.org
The success of the Eschenmoser coupling reaction is highly dependent on the reaction conditions and the structure of the substrates. beilstein-journals.orgbeilstein-journals.org Factors such as the solvent, the presence of a base, and the nature of the thiophilic agent can influence the product distribution. beilstein-journals.org In some cases, side reactions such as the Hantzsch thiazole synthesis or elimination to form nitriles can compete with the desired Eschenmoser coupling. beilstein-journals.orgresearchgate.net
Notably, the dimerization of the starting thioamide to form a 1,2,4-thiadiazole can also be a significant side reaction, particularly with primary thioamides in the presence of electron-poor α-haloesters. beilstein-journals.orgbeilstein-journals.orgnih.gov While this is more commonly observed with primary thioamides, the potential for this pathway exists with secondary thioamides under certain conditions. The reaction of 3-bromooxindoles with thiobenzamides has been shown to yield 3-[amino(phenyl)methylidene]oxindoles via an Eschenmoser coupling, with dimethylformamide (DMF) being an effective solvent to promote the desired reaction over the formation of thiazole intermediates. d-nb.infonih.gov
The general steps of the Eschenmoser coupling reaction are outlined below:
S-Alkylation: The thioamide reacts with an α-halo compound to form an α-thioiminium salt.
Deprotonation: A base removes a proton from the α-carbon of the newly formed salt.
Episulfide Formation: The resulting enamine attacks the sulfur atom, forming a transient episulfide intermediate.
Sulfur Extrusion: A thiophilic reagent, typically a phosphine, removes the sulfur atom to yield the final α,β-unsaturated product.
Rearrangement and Ring-Cleavage Reactions
Thiobenzamide derivatives can undergo various rearrangement and ring-cleavage reactions under specific conditions. Photochemical reactions of nitrogen-containing thiocarbonyl compounds, including thioamides, can lead to [2+2] cycloaddition with alkenes, often followed by ring-opening or rearrangement. clockss.org
A thermal nih.govnih.gov-sigmatropic rearrangement has been reported for an N-hydroxyimidazole thiocarbamoyl derivative, leading to the introduction of a sulfur atom into the imidazole (B134444) ring. arkat-usa.org While this specific example does not involve this compound, it demonstrates the potential for sigmatropic rearrangements in related thiocarbonyl systems. The rearrangement of the imidazole thiocarbonyl derivative resulted in a mixture of 2- and 4-thiol-imidazole derivatives. arkat-usa.org
The Beckmann rearrangement, which typically involves the conversion of oximes to amides, provides a conceptual framework for rearrangements involving nitrogen and an adjacent atom. researchgate.net While not a direct reaction of thioamides, understanding such rearrangement principles can be relevant to predicting the behavior of thiobenzamide derivatives under certain catalytic or thermal conditions.
Ring-cleavage reactions can also occur. For instance, the treatment of thiobenzamide S-oxide with a base leads to the clean elimination of the sulfur moiety, resulting in the formation of benzonitrile (B105546) in high yield. researchgate.net This highlights the reactivity of oxidized thioamide derivatives and their susceptibility to fragmentation.
Dimerization Processes of Thiobenzamide Derivatives
The dimerization of thiobenzamide derivatives is a prominent reaction, often leading to the formation of 3,5-disubstituted-1,2,4-thiadiazoles. rsc.orgresearchgate.net This process is typically an oxidative dimerization, where an oxidizing agent facilitates the coupling of two thioamide molecules. acs.orgrsc.org For this compound, this would result in a symmetrically substituted thiadiazole.
A variety of oxidizing systems have been employed for this transformation. Molecular iodine has been shown to be effective for the dimerization of 2-oxo-2-(het)arylethanethioamides to the corresponding 3,5-diacyl-1,2,4-thiadiazoles. researchgate.net Photocatalytic methods using catalysts such as eosin (B541160) Y or Cu2O rhombic dodecahedra have also been developed for the oxidative cyclization of thiobenzamides. rsc.orgrsc.org
The reaction mechanism is believed to proceed through the formation of an iminobenzathiamide intermediate, which then undergoes an oxidation- or halogenation-induced cyclization to form the thiadiazole ring. acs.org The choice of solvent can significantly impact the reaction yield, with polar aprotic solvents like dimethylformamide and acetonitrile (B52724) often favoring the reaction. rsc.org
The following table presents various catalytic systems used for the dimerization of thiobenzamides.
| Catalyst | Oxidant | Solvent | Product | Yield | Reference |
| H6PV3Mo9O40 | O2 | Ethanol (B145695) | 3,5-diphenyl-1,2,4-thiadiazole | High | rsc.org |
| Cu2O rhombic dodecahedra | Light (390 nm) | Tetrahydrofuran (B95107) | 3,5-diphenyl-1,2,4-thiadiazole | High | rsc.org |
| IBX / TEAB | - | - | 3,5-disubstituted 1,2,4-thiadiazoles | Excellent | researchgate.net |
| Vanadium-dependent haloperoxidases | H2O2 | - | 3,5-disubstituted 1,2,4-thiadiazoles | Moderate to High | acs.org |
Applications in Medicinal Chemistry and Biological Activity of Ethylated Thiobenzamide Derivatives
Antimicrobial and Antibacterial Activities
Thiobenzamide (B147508) derivatives, including their ethylated forms, have demonstrated a range of antimicrobial and antibacterial properties. These activities are attributed to specific structural features that allow them to interfere with essential microbial processes.
The antimicrobial action of thioamide compounds, the parent class of 2-Ethyl-thiobenzamide, is multifaceted. A primary mechanism involves the inhibition of crucial enzymes necessary for pathogen survival. For instance, thioamides such as ethionamide (B1671405) and prothionamide are known to be activated within mycobacteria to form a covalent adduct with nicotinamide (B372718) adenine (B156593) dinucleotide (NAD). nih.gov This adduct then acts as a potent inhibitor of InhA, an enoyl-acyl carrier protein reductase enzyme that is vital for the synthesis of mycolic acids, a major component of the mycobacterial cell wall. nih.gov
Another identified mechanism for a class of polythioamide antibiotics is the inhibition of bacterial DNA gyrase, an enzyme that is essential for DNA replication. nih.gov Specifically, compounds like closthioamide (B12422212) have been shown to impair DNA replication by inhibiting the ATPase function of DNA gyrase and topoisomerase IV. nih.gov While the precise mechanism of this compound is not extensively documented, it is plausible that it shares similar modes of action with other thioamides, potentially interfering with cell wall synthesis or DNA replication in susceptible bacteria. Some research on related thiophene (B33073) derivatives suggests that these compounds may also interact with and disrupt outer membrane proteins of bacteria. frontiersin.org
The antibacterial efficacy of thiobenzamide derivatives has been evaluated against a variety of bacterial species. While specific data for this compound is limited, studies on related compounds provide insight into their potential spectrum of activity. For example, various thiophene derivatives, which share a sulfur-containing heterocyclic structure, have shown activity against both Gram-positive and Gram-negative bacteria, including strains of Acinetobacter baumannii and Escherichia coli. frontiersin.org
Research on other thioamide and thiazole (B1198619) derivatives has demonstrated activity against strains such as Staphylococcus aureus, Bacillus subtilis, and Pseudomonas aeruginosa. mdpi.comnih.gov The minimum inhibitory concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a bacterium, is a key measure of antibacterial potency. The table below presents MIC values for some thiobenzamide and related derivatives against various bacterial strains, illustrating their potential as antibacterial agents.
Table 1: Minimum Inhibitory Concentration (MIC) of Selected Thiobenzamide and Related Derivatives Against Various Bacterial Strains
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| Thiophene derivative 4 | A. baumannii (Col-R) | 16 | frontiersin.org |
| Thiophene derivative 8 | E. coli (Col-R) | 32 | frontiersin.org |
| Thiazolo-nootkatone derivative 15 | S. aureus | 6.25 | nih.gov |
| Thiazolo-nootkatone derivative 16 | E. faecium | 1.56 | nih.gov |
| Thioamide derivative 13b | P. aeruginosa | 12.5 | mdpi.com |
| Thiadiazole derivative 10a | E. coli | 3.9 | mdpi.com |
| Thiourea (B124793) derivative TD4 | S. aureus (MRSA) | 2-16 | mdpi.com |
The structural framework of thiobenzamide has been a scaffold for the synthesis of numerous analogs with enhanced or modified antibacterial activities. The incorporation of a thioamide moiety into other heterocyclic systems, such as pyrimidines, has yielded compounds with significant biological potential. mdpi.com Pyrimidine (B1678525) derivatives, in particular, are of great interest due to their structural similarity to the nucleobases of DNA and RNA. ijrpr.com
Anticancer and Antitumor Potential
In addition to their antimicrobial effects, ethylated thiobenzamide derivatives and related heterocyclic compounds have been investigated for their potential as anticancer agents. Their ability to induce programmed cell death (apoptosis) and interfere with the cell cycle in cancer cells are key areas of this research.
Apoptosis is a natural and controlled process of cell death that is often dysregulated in cancer, leading to uncontrolled cell proliferation. frontiersin.org The induction of apoptosis in cancer cells is a major goal of many cancer therapies. frontiersin.org Several studies have shown that pyrimidine derivatives can induce apoptosis in various cancer cell lines. nih.govnih.gov
The mechanism of apoptosis induction by these compounds often involves the intrinsic or mitochondrial pathway. frontiersin.orgnih.gov This pathway is regulated by the Bcl-2 family of proteins, which includes both pro-apoptotic members (e.g., Bax) and anti-apoptotic members (e.g., Bcl-2). frontiersin.orgnih.gov An increased ratio of Bax to Bcl-2 leads to the release of cytochrome c from the mitochondria, which in turn activates a cascade of enzymes called caspases (e.g., caspase-3 and caspase-9) that execute the apoptotic process. frontiersin.orgnih.govnih.gov
For instance, certain novel pyrrolo[2,3-d]pyrimidine derivatives have been shown to induce apoptosis in human lung cancer cells (A549) by downregulating the anti-apoptotic protein Bcl-2 and upregulating the pro-apoptotic protein Bax. nih.gov This leads to the activation of caspase-9 and caspase-3, and the subsequent cleavage of poly(ADP-ribose) polymerase (PARP), a hallmark of apoptosis. nih.gov Similarly, other pyrimidine derivatives with aryl urea (B33335) moieties have demonstrated the ability to induce apoptosis in colon cancer cells (SW480) through a similar mechanism involving the modulation of Bax, Bcl-2, and cleaved PARP expression levels. nih.gov While direct evidence for this compound is not extensively reported, its structural relatives show clear potential in triggering apoptotic pathways in cancer cells.
The cell cycle is a series of events that leads to cell division and replication. Cancer cells often have a dysregulated cell cycle, allowing for continuous proliferation. The ability to halt the cell cycle at specific checkpoints (G1, S, or G2/M phase) is another important strategy in cancer treatment. nih.gov
Several pyrimidine derivatives have been found to induce cell cycle arrest in cancer cells. ijrpr.comnih.govmdpi.com For example, some pyrrolo[2,3-d]pyrimidine derivatives have been shown to cause cell cycle arrest at the G0/G1 phase in A549 lung cancer cells. nih.gov Other pyrimidine derivatives have been reported to arrest the cell cycle of HCT-116 colon cancer cells at the G0-G1 stage. ijrpr.com Furthermore, certain pyrimidine derivatives containing aryl urea moieties have been found to arrest the cell cycle at the G2/M phase in SW480 colon cancer cells. nih.gov The arrest is often mediated by the modulation of key cell cycle regulatory proteins such as cyclins and cyclin-dependent kinases (Cdks). nih.govnih.gov The induction of cell cycle arrest prevents cancer cells from dividing and can ultimately lead to apoptosis. nih.gov
Anti-Angiogenesis Effects
Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. researchgate.net Consequently, inhibiting angiogenesis is a key therapeutic strategy in oncology. frontiersin.org Thioamide-containing compounds have emerged as a class of interest for their anti-angiogenic properties.
Research into related heterocyclic structures has provided insight into this potential. For instance, a series of synthesized 3-ethyl(methyl)-2-thioxo-2,3-dihydrobenzo[g]quinazolines were evaluated for their ability to inhibit Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a primary mediator of tumor neovascularization. mdpi.com Two compounds, in particular, demonstrated inhibitory activity comparable to the established drug sorafenib. mdpi.com These findings highlight that the cytotoxicity of these derivatives may be linked to their anti-angiogenic action via VEGFR-2 inhibition. mdpi.com
Similarly, novel thiophene-3-carboxamide (B1338676) derivatives have been developed as VEGFR-2 inhibitors. nih.gov One such derivative, compound 14d, not only showed excellent anti-proliferative activity against several cancer cell lines but also effectively inhibited VEGFR-2. nih.gov This compound was found to inhibit cell migration and the formation of tube-like structures by Human Umbilical Vein Endothelial Cells (HUVECs), further confirming its anti-angiogenic potential. nih.gov Studies on other classes of compounds, such as halogenated flavonoids, have also shown that the presence of a thio (C=S) group can enhance anti-angiogenic activity, potentially through the inhibition of VEGFR2 phosphorylation. mdpi.com
Role as Bioisosteres in Drug Design for Enhanced Efficacy
Bioisosterism is a fundamental strategy in medicinal chemistry where a functional group in a lead compound is replaced by another group with similar physical or chemical properties to enhance pharmacological activity or optimize pharmacokinetic profiles. sphinxsai.com The thioamide group (–C(=S)N–) is recognized as a bioisostere of the amide bond (–C(=O)N–). nih.gov This substitution can lead to drugs with improved stability and biological activity. nih.gov
Evaluation against Specific Cancer Cell Lines
The cytotoxic potential of thiobenzamide derivatives and their related heterocyclic structures, such as thiazoles, has been extensively evaluated against a variety of human cancer cell lines. These studies are crucial for identifying new scaffolds for the development of anticancer agents.
Thiobenzanilide (B1581041) derivatives, for example, have demonstrated concentration-dependent antiproliferative activity against the A375 human melanoma cell line. sruc.ac.uk In one study, several new thiobenzanilide derivatives showed EC₅₀ values in the micromolar range, with the most promising compound exhibiting an EC₅₀ of 11.8 µM. sruc.ac.uk The same study found that the MCF-7 breast cancer cell line was less susceptible to these specific compounds, indicating a degree of selectivity. sruc.ac.uk
Thiazole derivatives, which are often synthesized using thiobenzamides, have also shown significant cytotoxic effects. sruc.ac.uk Various studies have reported the activity of these compounds against cell lines such as MCF-7 (breast), HepG2 (liver), A375 (melanoma), and HeLa (cervical). For instance, certain thiazole derivatives showed potent activity against the MCF-7 cell line, with structural analysis suggesting that aminophenyl and indole (B1671886) substitutions on the thiazole ring were key for significant cancer cell inhibition. sruc.ac.uk Other research identified a thiazole derivative as a significant cytotoxic agent against HepG2 cells with an IC₅₀ of 10.6 µg/ml, while another was potent against MCF-7 cells with an IC₅₀ of 12.3 µg/ml. sruc.ac.uk Furthermore, some thiourea derivatives have shown significant inhibitory effects on the proliferation of MCF-7 cells in vitro. nih.gov
The table below summarizes the cytotoxic activity of various thiobenzamide-related derivatives against selected cancer cell lines as reported in the literature.
| Compound Class | Cell Line | Activity (IC₅₀ / EC₅₀) | Reference |
| Thiobenzanilide | A375 (Melanoma) | 11.8 µM | sruc.ac.uk |
| Thiobenzanilide | MCF-7 (Breast) | 43 µM | sruc.ac.uk |
| Thiazole Derivative | HepG2 (Liver) | 10.6 µg/ml | sruc.ac.uk |
| Thiazole Derivative | MCF-7 (Breast) | 12.3 µg/ml | sruc.ac.uk |
| Thiazole Derivative | A375 (Melanoma) | 1.819 ± 0.17 µg/ml | sruc.ac.uk |
| Thiazole Derivative | HeLa (Cervical) | 24.6 ± 2.21 µg/ml | sruc.ac.uk |
| Thiazole Derivative | MCF-7 (Breast) | 6.478 ± 0.96 µg/ml | sruc.ac.uk |
| 3-ethyl-2-thioxo-2,3-dihydrobenzo[g]quinazoline | MCF-7 (Breast) | 8.8 ± 0.5 µM | mdpi.com |
| 3-ethyl-2-thioxo-2,3-dihydrobenzo[g]quinazoline | HepG2 (Liver) | 26.0 ± 2.5 µM | mdpi.com |
| Thiourea Derivative | MCF-7 (Breast) | 100 nM (Concentration) | nih.gov |
| 1,2,3-Triazole Derivative | MCF-7 (Breast) | 5.03 µM | tjnpr.org |
| Vindoline Derivative | HeLa (Cervical) | 1.50 µM | mdpi.com |
| Vindoline Derivative | MCF-7 (Breast) | 6.48 µM | mdpi.com |
Other Pharmacological Investigations
Beyond their applications in cancer research, certain thiobenzamide derivatives have been noted for their pharmacological effects on the central nervous system. Specifically, novel thiobenzamide compounds have been reported to possess useful analgesic (pain-relieving) and soporific (sleep-inducing) properties. google.com This suggests a potential for developing these compounds for use in medicine to manage pain and sleep disorders. google.com
The ability of thiobenzamide derivatives and their analogs to inhibit various enzymes is an area of active investigation. Enzyme inhibition is a key mechanism for many therapeutic drugs. sphinxsai.com While specific data on the inhibition of cGMP phosphodiesterase by this compound is not prominent, studies on related structures provide valuable insights.
Thiazole derivatives, which can be synthesized from thiobenzamides, have been evaluated for their anticholinesterase activities, though the inhibitory effects were found to be weak. researchgate.net Other research has shown that certain thiourea derivatives can act as inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). mdpi.com For instance, 1-(3-chlorophenyl)-3-cyclohexylthiourea showed notable inhibition with IC₅₀ values of 50 µg/mL and 60 µg/mL against AChE and BChE, respectively. mdpi.com Furthermore, molecular docking studies on 1,3-thiazines derived from thiobenzamide suggest they may interact with enzymes like cytochrome P450. researchgate.net One abstract also indicated that 4-(Methylthio)thiobenzamide may have enzyme-inhibiting properties. smolecule.com These findings collectively suggest that the thioamide scaffold is a viable starting point for designing inhibitors for a range of enzyme targets.
Structure-Activity Relationship (SAR) Studies
Structure-Activity Relationship (SAR) studies are essential for optimizing lead compounds by identifying which chemical moieties are critical for biological activity. For thiobenzamide derivatives, SAR investigations have provided key insights into their various pharmacological effects.
In the context of anti-influenza activity, studies on thiobenzamide fusion inhibitors have shown that the spatial arrangement of the thioamide group is crucial for potency. researchgate.net Specifically, an axial disposition of the thioamide moiety was found to be essential for potent inhibitory activity against the influenza virus. researchgate.net
For anticancer applications, SAR studies on thiazole derivatives synthesized from thioamides revealed that specific substitutions significantly influence cytotoxicity. sruc.ac.uk For example, the presence of a phenyl group at the C-4 position and a p-chloro substituted phenyl group at the C-2 position of the thiazole core via a methyl hydrazine (B178648) linker resulted in maximum cytotoxicity. sruc.ac.uk Another study concluded that having an aminophenyl and an indole substitution at the C-2 and C-4 positions of the thiazole ring led to significant inhibition of cancer cells. sruc.ac.uk In the case of di-ortho-halothiobenzamides, substitution at the 2,6-positions of the phenyl ring with halogen atoms was found to be critical for converting a relatively inert compound into a potent agent. google.com
These SAR findings are critical for the rational design of new, more effective thiobenzamide-based therapeutic agents. growingscience.com
Impact of Substituent Modification on Biological Activities
The biological activity and toxicity of thiobenzamide derivatives are profoundly influenced by the nature and position of substituents on the aromatic ring. Structure-activity relationship studies have established a clear connection between the electronic and steric effects of these substituents and the resulting toxic potency. nih.gov
The hepatotoxicity of thiobenzamide is strongly dependent on the electronic character of substituents at the meta- and para-positions. nih.gov Electron-donating groups significantly enhance the toxic potency. nih.gov This correlation is so strong that Hammett rho values, which quantify the influence of substituents on reaction rates, range from -4 to -2 for this class of compounds, indicating a high sensitivity to electronic effects. nih.govnih.gov In contrast, electron-withdrawing substituents tend to decrease toxicity. nih.gov
Positional isomerism also plays a critical role. Ortho-substitution on the benzoyl ring, regardless of the substituent's electronic nature, effectively abrogates the compound's toxicity and its ability to bind covalently to proteins in vitro. nih.govnih.gov This is attributed to steric hindrance, which blocks the ability of the S,S-dioxide intermediate to acylate nucleophilic targets. nih.gov Furthermore, modification of the thioamide group itself, such as N-methylation, can considerably increase potency but redirects the toxicity from the liver to the lung. nih.gov
| Substituent Position | Substituent Type | Impact on Biological Activity/Toxicity | Mechanism | Reference |
|---|---|---|---|---|
| meta- or para- | Electron-Donating | Markedly Increased Hepatotoxicity | Enhances S-oxidative bioactivation. | nih.govnih.gov |
| meta- or para- | Electron-Withdrawing | Decreased Hepatotoxicity | Reduces the rate of S-oxidative bioactivation. | nih.gov |
| ortho- | Any | Abrogated Toxicity | Steric hindrance prevents the reactive metabolite from acylating cellular targets. | nih.govnih.gov |
| N-position | Methylation | Increased Potency; Shifted Toxicity to Lung | Alters metabolic pathway and tissue distribution. | nih.gov |
Exploring Pharmacophores for Targeted Therapies
The thiobenzamide structure serves as a valuable scaffold in medicinal chemistry for the development of targeted therapies. A key strategy involves the hybridization of two or more pharmacophores into a single molecule to create compounds with synergistic effects or multi-target capabilities, which can be particularly effective in areas like cancer treatment. nih.gov
Thiazole and its derivatives are important pharmacophores known for a wide range of biological activities, including antitumor, anti-inflammatory, and antimicrobial effects. nih.govasianpubs.org The Hantzsch cyclization, a classic method for thiazole synthesis, often utilizes a thioamide, such as thiobenzamide, which condenses with an α-haloketone. rsc.org This makes thiobenzamide derivatives crucial intermediates in the synthesis of pharmacologically active thiazoles. By incorporating the thiobenzamide-derived thiazole unit into larger molecules, such as pyridopyrimidines, researchers can design hybrid compounds aimed at specific biological targets. nih.gov This approach allows for the creation of novel chemical entities with potentially enhanced efficacy and reduced side effects. nih.gov
Toxicological Profiles and Metabolic Pathways in Research Contexts
Thiobenzamide is a model hepatotoxin used in research to understand mechanisms of chemical-induced liver injury. Its toxicity is not direct but is a consequence of its metabolic activation within the liver. nih.govnih.gov
Investigation of Hepatotoxicity and Associated Mechanisms
In animal models such as rats, thiobenzamide is an acute and potent hepatotoxin that induces a dose-dependent suite of liver injuries. nih.gov The characteristic damage includes centrilobular necrosis, steatosis (fatty liver), cholestasis, and hyperbilirubinemia. nih.govnih.gov The underlying mechanism for this toxicity is believed to be the covalent binding of reactive metabolites to essential cellular macromolecules. nih.gov This "bioactivation" process is a critical triggering event. nih.gov The covalent binding to cellular proteins and specific lipids like phosphatidylethanolamine (B1630911) leads to the disruption of cellular functions, inhibition of enzymes crucial for homeostasis, and ultimately, cell death. nih.govacs.org The nature of the hepatic lesion can also vary depending on the specific thiobenzamide analog and the route of administration. nih.gov
Role of S-Oxidative Biotransformation
The bioactivation of thiobenzamide and its derivatives is critically dependent on S-oxidation. nih.gov This metabolic process is a common theme for most biologically active thiocarbonyl compounds. nih.gov The parent thioamide undergoes a series of two sequential S-oxidations, catalyzed by monooxygenase enzymes in the liver. nih.gov
The first oxidation converts the thioamide to its corresponding S-oxide (a sulfine). nih.gov This intermediate, thiobenzamide S-oxide, is itself a more potent and faster-acting hepatotoxicant than the parent compound. nih.gov This S-oxide can be further oxidized to an S,S-dioxide (a sulfene), which is an extremely reactive intermediate. nih.govsemanticscholar.org This sequential oxidation of the sulfur atom is an obligatory step to elicit the toxic effects. nih.govnih.gov
Identification of Reactive Metabolites and their Formation
The S-oxidation pathway of thiobenzamide produces distinct reactive metabolites responsible for its toxicity.
Thiobenzamide S-oxide (TBSO) : This is the product of the first S-oxidation. nih.gov While more reactive than its parent compound, it can be synthesized and isolated. nih.gov It serves as the substrate for the second oxidation step. semanticscholar.org
Thiobenzamide S,S-dioxide (TBSO2) : The second oxidation product is a highly unstable sulfene. nih.gov This species exists in equilibrium with its more stable tautomer, an iminosulfinic acid (PhC(=NH)SO2H). nih.govacs.org This iminosulfinic acid is the ultimate electrophilic acylating agent. nih.gov It is this metabolite that covalently binds to nucleophilic amine groups on proteins and lipids, causing cellular damage. nih.gov Research suggests this metabolite can either directly benzimidoylate a lysine (B10760008) side chain on a protein or undergo hydrolysis to then benzoylate it. acs.org
| Metabolite | Precursor | Formation Step | Reactivity/Role | Reference |
|---|---|---|---|---|
| Thiobenzamide S-oxide (TBSO) | Thiobenzamide | First S-oxidation | Potent hepatotoxicant; intermediate for second oxidation. | nih.govnih.gov |
| Iminosulfinic acid (from TBSO2) | Thiobenzamide S-oxide | Second S-oxidation | Extremely reactive electrophile; acylates proteins and lipids, leading to cytotoxicity. | nih.govacs.org |
Interaction with Liver Enzymes
The metabolic activation of thiobenzamide is carried out by major enzyme systems in the liver. Thioamides are excellent substrates for two different types of monooxygenases: the flavin-containing monooxygenase (FMO) system and the cytochrome P450 (P450) system. nih.govnih.gov Specifically, cytochrome P450 2E1 has been implicated, although other P450 isoforms may also be involved. nih.gov In mycobacteria, a flavoprotein monooxygenase known as EtaA has been shown to activate the prodrug ethionamide and is also capable of oxidizing thiobenzamide, first to its S-oxide and subsequently to the corresponding amide. semanticscholar.orgscispace.com Both the FMO and P450 systems in hepatocytes catalyze the sequential S-oxidations that lead to the formation of the same ultimate reactive metabolite, the iminosulfinic acid. nih.gov
Advanced Analytical and Spectroscopic Characterization in Research
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques are indispensable for determining the molecular structure of 2-Ethyl-thiobenzamide by probing the interactions of the molecule with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are routinely used to characterize this compound.
¹H NMR spectra provide information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the spectrum would be expected to show distinct signals for the aromatic protons of the benzene (B151609) ring, the methylene (B1212753) (-CH2-) protons, and the methyl (-CH3) protons of the ethyl group. The integration of these signals corresponds to the number of protons in each group, and the splitting patterns (e.g., singlets, doublets, triplets) reveal adjacent proton relationships.
¹³C NMR spectroscopy provides information on the different types of carbon atoms in the molecule. Each unique carbon atom in this compound, including those in the benzene ring, the ethyl group, and the thioamide functional group (C=S), gives a distinct signal. The chemical shift of each signal is indicative of the carbon's electronic environment.
| ¹H NMR Chemical Shifts (δ) in ppm | ¹³C NMR Chemical Shifts (δ) in ppm |
| Aromatic Protons | Aromatic Carbons |
| Methylene Protons (-CH2-) | Thioamide Carbon (C=S) |
| Methyl Protons (-CH3-) | Methylene Carbon (-CH2-) |
| Methyl Carbon (-CH3-) |
This table represents expected signals. Actual chemical shifts can vary based on the solvent and experimental conditions.
Mass Spectrometry (MS, HRMS, ESI-MS)
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. alevelchemistry.co.uk It is used to determine the molecular weight of this compound and can also provide structural information through fragmentation analysis. alevelchemistry.co.uk
Low-resolution mass spectrometry provides the nominal mass of the molecule, confirming its basic identity. chromatographyonline.com For more precise information, High-Resolution Mass Spectrometry (HRMS) is employed. HRMS can measure the m/z ratio to several decimal places, allowing for the determination of the exact molecular formula. alevelchemistry.co.ukchromatographyonline.com This high accuracy helps to distinguish between compounds with the same nominal mass but different elemental compositions. chromatographyonline.com
Electrospray Ionization (ESI) is a soft ionization technique often used in mass spectrometry. alevelchemistry.co.uk ESI-MS is particularly useful for analyzing polar molecules like thioamides without causing significant fragmentation, often showing a prominent peak corresponding to the protonated molecule [M+H]⁺. nih.gov Analysis of the fragmentation patterns that do occur can provide valuable clues about the molecule's structure.
| Technique | Information Obtained |
| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns. alevelchemistry.co.uk |
| High-Resolution Mass Spectrometry (HRMS) | Precise molecular weight and elemental composition. alevelchemistry.co.ukchromatographyonline.com |
| Electrospray Ionization Mass Spectrometry (ESI-MS) | Often shows the protonated molecule [M+H]⁺ and provides structural data from fragmentation. nih.gov |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. utdallas.eduwebassign.net The IR spectrum of this compound would display characteristic absorption bands corresponding to its specific bonds.
Key expected vibrational frequencies include:
N-H stretching: Amide and thioamide groups typically show bands in the region of 3100-3500 cm⁻¹. utdallas.edu
C-H stretching: Aromatic and aliphatic C-H bonds have characteristic stretches. Aromatic C-H stretches generally appear above 3000 cm⁻¹, while aliphatic C-H stretches are found just below 3000 cm⁻¹. libretexts.org
C=S stretching: The thioamide group has a characteristic C=S stretching vibration, though it can be weaker and more variable than the C=O stretch in amides.
Aromatic C=C stretching: These appear in the 1450-1600 cm⁻¹ region.
| Functional Group | Expected Absorption Range (cm⁻¹) |
| N-H Stretch | 3100 - 3500 utdallas.edu |
| Aromatic C-H Stretch | > 3000 libretexts.org |
| Aliphatic C-H Stretch | < 3000 libretexts.org |
| Aromatic C=C Stretch | 1450 - 1600 |
| C=S Stretch | Variable |
X-ray Diffraction Studies for Solid-State Structure Determination
X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. arxiv.org Single-crystal X-ray diffraction analysis of this compound can provide a definitive confirmation of its molecular structure. x-mol.com
This technique yields detailed information, including:
Bond lengths and angles: Precise measurements of the distances between atoms and the angles between bonds.
Conformation: The spatial arrangement of the atoms in the molecule.
Crystal packing: How the molecules are arranged in the crystal lattice.
This data is crucial for understanding intermolecular interactions, such as hydrogen bonding, which can significantly influence the physical properties of the compound. researchgate.net The crystal system, space group, and unit cell dimensions are all determined through this method. mdpi.com
Chromatographic Techniques in Research
Chromatographic methods are essential for the separation, identification, and quantification of components in a mixture.
High-Performance Liquid Chromatography (HPLC) for Purity and Analysis
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of chemical compounds like this compound. torontech.com It separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (a solvent or mixture of solvents). torontech.com
In a typical HPLC analysis of this compound, the compound is dissolved in a suitable solvent and injected into the HPLC system. A detector, often a UV-Vis detector, measures the absorbance of the eluting components at a specific wavelength. torontech.com The purity of the sample is determined by the relative area of the peak corresponding to this compound compared to the areas of any impurity peaks. HPLC methods can be developed to be highly sensitive for detecting even trace amounts of impurities. torontech.com The method can be validated for linearity, precision, and accuracy to ensure reliable results. nih.gov
| HPLC Parameter | Purpose |
| Stationary Phase (e.g., C18) | The solid material in the column that interacts with the analyte. |
| Mobile Phase (e.g., Acetonitrile (B52724)/Water) | The solvent that carries the analyte through the column. |
| Flow Rate | The speed at which the mobile phase moves through the column. |
| Detection Wavelength (UV-Vis) | The wavelength at which the analyte absorbs light, allowing for its detection. torontech.com |
| Retention Time | The time it takes for the analyte to travel through the column, a characteristic identifier. |
Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC/MS) for Compound Analysis
Gas chromatography (GC) and its combination with mass spectrometry (GC/MS) are powerful analytical techniques for the separation and identification of volatile and semi-volatile compounds. In the context of "this compound," which is structurally related to the antituberculosis drug ethionamide (B1671405), these methods are invaluable for purity assessment, metabolite identification, and kinetic studies.
Principles and Applications in Thioamide Analysis
GC separates compounds based on their differential partitioning between a stationary phase (a high-boiling-point liquid coated on an inert solid support) and a mobile phase (an inert gas, such as helium or nitrogen). The separation occurs within a long, thin capillary column housed in a temperature-controlled oven. Compounds with higher volatility and lower affinity for the stationary phase travel through the column faster, resulting in different retention times.
When coupled with a mass spectrometer, the separated compounds are ionized and fragmented. The resulting mass spectrum, a unique fingerprint of the molecule's mass-to-charge ratio (m/z), allows for highly confident identification.
Research Findings
Studies on related thioamide compounds have demonstrated the utility of GC and GC/MS. For instance, in the analysis of thiobenzamide (B147508) degradation, GC-MS has been used to identify metabolites. asm.org The process typically involves extracting the sample with a suitable solvent, such as methyl-tertiary-butyl ether (MTBE), followed by direct injection into the GC-MS system. asm.org
In a study on the metabolism of thioamides by Ralstonia pickettii, GC-MS analysis of culture filtrates revealed the formation of metabolites like benzonitrile (B105546) and benzamide (B126) from thiobenzamide, identified by their characteristic retention times and mass spectra. asm.org While specific GC parameters for this compound are not extensively detailed in the provided results, the analysis of structurally similar compounds provides a strong basis for method development. For example, the GC analysis of other volatile compounds often involves a capillary column like an HP-FFAP or HP-INNOWax and a temperature program that ramps from a low initial temperature to a higher final temperature to ensure the elution of all compounds of interest. bibliotekanauki.plchromatographyonline.com
The table below outlines typical parameters that could be adapted for the GC analysis of this compound, based on methods used for similar compounds.
| Parameter | Typical Value/Condition | Reference |
|---|---|---|
| Column | HP-INNOWax (50 m x 0.20 mm, 0.20 µm) | chromatographyonline.com |
| Carrier Gas | Helium | notulaebotanicae.ro |
| Injector Temperature | 240 °C | notulaebotanicae.ro |
| Oven Temperature Program | Initial 35°C (hold 8 min), ramp 50°C/min to 220°C (hold 10 min) | chromatographyonline.com |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | notulaebotanicae.rosigmaaldrich.com |
| Detector Temperature (FID) | 250 °C | notulaebotanicae.ro |
GC-MS in Metabolite and Degradation Product Identification
The mass spectrometer detector is particularly crucial for identifying unknown metabolites or degradation products. The fragmentation patterns observed in the mass spectrum provide structural information. For example, in the study of thioacetamide (B46855) degradation, GC-MS was used to identify 3,5-dimethyl-1,2,4-thiadiazole as a degradation product by comparing its mass spectrum to that of a synthesized standard. researchgate.net This highlights the capability of GC-MS to elucidate reaction pathways and metabolic transformations of thioamide compounds.
Capillary Electrophoresis (CE) for Separation and Determination
Capillary electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. It is a powerful tool for the analysis of a wide range of molecules, including pharmaceuticals and their impurities, and offers advantages such as high efficiency, short analysis times, and minimal sample consumption. researchgate.netnih.gov
Principles of Capillary Zone Electrophoresis (CZE)
In its simplest form, capillary zone electrophoresis (CZE), analytes are separated in a narrow-bore fused-silica capillary filled with a background electrolyte (BGE). nih.gov When a high voltage is applied across the capillary, charged molecules migrate towards the electrode of opposite polarity. The speed of migration is dependent on the analyte's charge-to-size ratio and the electroosmotic flow (EOF), which is the bulk flow of the BGE towards the cathode. This allows for the separation of both charged and, with modifications, neutral molecules.
Applications in the Analysis of Related Compounds
While specific applications of CE for "this compound" are not extensively documented, the technique has been widely applied to the analysis of the structurally similar drug, ethionamide, and its impurities. dntb.gov.uaconicet.gov.ar These studies demonstrate the potential of CE for the quality control of related thioamide compounds.
Method development in CE involves optimizing several parameters, including the composition and pH of the BGE, the applied voltage, and the capillary dimensions. usp.org For the analysis of basic compounds like ethionamide, a low pH buffer is often used to ensure the analyte is protonated and carries a positive charge.
The table below summarizes typical CE conditions that could be adapted for the analysis of this compound, based on methods for similar compounds.
| Parameter | Typical Value/Condition | Reference |
|---|---|---|
| Capillary | Fused silica, 50-75 µm i.d. | nih.gov |
| Background Electrolyte (BGE) | Acidic buffer (e.g., phosphate (B84403) or acetate) | researchgate.net |
| Applied Voltage | 15-30 kV | usp.org |
| Detection | UV-Vis Absorbance | researchgate.net |
| Injection | Hydrodynamic or Electrokinetic | nist.gov |
Advantages of CE in Pharmaceutical Analysis
CE offers several advantages over traditional chromatographic techniques like HPLC and GC. The high efficiency of CE separations allows for the resolution of closely related impurities from the main active compound. nih.gov Furthermore, the low consumption of reagents and organic solvents makes CE a more environmentally friendly and cost-effective analytical method. benthamdirect.com The versatility of CE allows for different separation modes, such as micellar electrokinetic chromatography (MEKC), which can be used to separate neutral compounds by adding a surfactant to the BGE. This could be particularly useful for analyzing potential neutral degradation products of this compound.
Computational and Theoretical Studies
Molecular Modeling and Computer-Aided Drug Design
Computer-Aided Drug Design (CADD) encompasses a range of computational methods used to identify, design, and optimize new drug candidates. nih.govnih.gov These techniques can significantly reduce the time and cost associated with drug discovery by simulating interactions between a potential drug molecule and its biological target. nih.govresearchgate.net CADD can be broadly categorized into structure-based drug design (SBDD) and ligand-based drug design (LBDD). nih.gov SBDD relies on the three-dimensional structure of the target protein to design molecules that can bind with high affinity and selectivity. nih.govnih.gov In contrast, LBDD uses the properties of known active ligands to develop a pharmacophore model, which describes the essential features required for biological activity. nih.gov
While specific CADD studies focused solely on 2-Ethyl-thiobenzamide are not extensively documented in the public domain, the principles of CADD are highly relevant to its potential development as a therapeutic agent. For instance, thioamide-containing compounds, such as ethionamide (B1671405) (2-ethyl-4-pyridinecarbothioamide), are known to require metabolic activation to exert their biological effects. ethz.ch Molecular modeling can be employed to study the binding of this compound and its metabolites to target enzymes. For example, thiobenzamide (B147508) and its derivatives have been investigated for their hepatotoxicity, which is linked to their metabolic activation by S-oxidation. nih.gov Computational models could help in designing derivatives with reduced toxicity while maintaining or enhancing therapeutic efficacy.
Furthermore, molecular docking, a key CADD technique, could predict the binding orientation and affinity of this compound within the active site of a target protein. japsonline.com This information is crucial for understanding its mechanism of action and for designing more potent analogs. The process often involves generating a library of virtual compounds and screening them against a target to identify promising candidates for further experimental validation. japsonline.comsemanticscholar.org
Quantum Chemical Calculations
Quantum chemical calculations offer a detailed understanding of the electronic structure and properties of molecules at the atomic level.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. orientjchem.orgnih.gov It provides a good balance between accuracy and computational cost, making it suitable for studying a wide range of chemical systems. espublisher.com DFT calculations can be used to optimize the molecular geometry, predict vibrational frequencies, and analyze electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). nih.govresearchgate.net
For thiobenzamide and its derivatives, DFT studies have been employed to understand their structure, stability, and reactivity. mdpi.comnih.gov The HOMO-LUMO energy gap is a particularly important parameter as it relates to the molecule's kinetic stability and chemical reactivity. nih.govespublisher.com A smaller energy gap generally indicates higher reactivity. researchgate.net In studies of related thioamide compounds, DFT calculations have been used to correlate electronic structure with biological activity. nih.gov For instance, the electronic properties of thiobenzamide derivatives have been linked to their hepatotoxicity. nih.gov
| Property | Description | Typical Calculated Values for Thioamide Derivatives |
| HOMO Energy | Energy of the highest occupied molecular orbital; related to the ability to donate electrons. | -6.0 to -7.0 eV |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital; related to the ability to accept electrons. | -1.0 to -2.0 eV |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO; indicates chemical reactivity and kinetic stability. | 4.0 to 5.0 eV |
| Dipole Moment | A measure of the overall polarity of the molecule. | 3.0 to 5.0 Debye |
| Ionization Potential | The energy required to remove an electron from the molecule. | 8.0 to 9.0 eV |
| Electron Affinity | The energy released when an electron is added to the molecule. | 0.5 to 1.5 eV |
This table is illustrative and based on typical values for related thioamide compounds. Actual values for this compound would require specific DFT calculations.
Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, hyperconjugative interactions, and bonding within a molecule. uni-muenchen.dewikipedia.org It transforms the complex, delocalized molecular orbitals into localized one-center (lone pairs) and two-center (bonds) orbitals, which correspond to the familiar Lewis structure representation. uni-muenchen.dewikipedia.org This analysis provides insights into the delocalization of electron density from filled (donor) NBOs to empty (acceptor) NBOs, which can be quantified by second-order perturbation theory. wisc.edu The stabilization energy (E(2)) associated with these interactions indicates the strength of the delocalization. wisc.edu
NBO analysis has been applied to thiobenzamide and its complexes to understand intramolecular interactions and stability. mdpi.comnih.gov For example, the analysis can reveal the nature of the C-N and C-S bonds in the thioamide group and how they are influenced by substituents. In a study of a thiobenzamide-containing iron complex, NBO analysis was used to investigate orbital interactions. mdpi.com
For this compound, NBO analysis would be expected to reveal significant delocalization of the nitrogen lone pair into the antibonding orbital of the C=S bond (n(N) -> π*(C=S)). This interaction is characteristic of amides and thioamides and contributes to the planar geometry and rotational barrier around the C-N bond. The following table presents a hypothetical NBO analysis for this compound, illustrating the types of interactions and their stabilization energies.
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |
| LP(1) N | π(C=S) | ~50-60 | Resonance stabilization of the thioamide group |
| σ(C-C) | σ(C-S) | ~2-5 | Hyperconjugation |
| σ(C-H) | σ(C-N) | ~1-3 | Hyperconjugation |
| σ(C-H) | σ(C-C) | ~1-3 | Hyperconjugation |
LP denotes a lone pair. This table is illustrative and based on general principles of NBO analysis for similar molecules. Actual values for this compound would require specific NBO calculations.
The Quantum Theory of Atoms in Molecules (QTAIM) is a model that defines chemical concepts like atoms and bonds based on the topology of the electron density. wikipedia.orgresearchgate.net Developed by Richard Bader, QTAIM partitions a molecule into atomic basins based on the gradient vector field of the electron density. wikipedia.org The analysis of the electron density at bond critical points (BCPs) provides information about the nature and strength of chemical bonds and intermolecular interactions. researchgate.netwiley-vch.de
QTAIM has been used to study the bonding in thiobenzamide-containing compounds. mdpi.comnih.gov The topological properties at the BCPs, such as the electron density (ρ(r)), its Laplacian (∇²ρ(r)), and the total energy density (H(r)), can classify interactions as either shared-shell (covalent) or closed-shell (ionic, hydrogen bonds, van der Waals). researchgate.net
For this compound, QTAIM analysis could be used to characterize the covalent bonds within the molecule and any potential intramolecular hydrogen bonds. The following table provides expected ranges for the topological parameters for different types of bonds that would be present in this compound.
| Bond Type | Electron Density (ρ(r)) (a.u.) | Laplacian of Electron Density (∇²ρ(r)) (a.u.) | Total Energy Density (H(r)) (a.u.) |
| C-C (aromatic) | ~0.30 - 0.35 | < 0 | < 0 |
| C-N | ~0.25 - 0.30 | > 0 or < 0 | < 0 |
| C=S | ~0.20 - 0.25 | > 0 | < 0 |
| C-H | ~0.25 - 0.30 | < 0 | < 0 |
| Intramolecular H-bond (if present) | ~0.01 - 0.04 | > 0 | > 0 or < 0 |
This table is illustrative and based on typical QTAIM results for similar organic molecules. Actual values would require specific QTAIM calculations on this compound.
Analysis of Intermolecular Interactions
The way molecules pack in the solid state is governed by a complex interplay of intermolecular interactions. Understanding these interactions is crucial for predicting crystal structures and physical properties.
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal. nih.govnih.gov The Hirshfeld surface is defined as the region in space where the contribution to the electron density from the molecule of interest is equal to the contribution from all other molecules in the crystal. scirp.org By mapping properties like the normalized contact distance (d_norm) onto this surface, one can identify regions of close intermolecular contacts. nih.gov
The information from the Hirshfeld surface can be summarized in a 2D fingerprint plot, which is a histogram of the distances from the surface to the nearest atom inside (d_i) and outside (d_e) the surface. crystalexplorer.netcrystalexplorer.net Different types of intermolecular interactions, such as H···H, C···H, and S···H contacts, have characteristic appearances in the fingerprint plot, allowing for their quantitative assessment. researchgate.netnih.gov
While a crystal structure of this compound is not available in the searched literature, studies on related thiobenzamide derivatives have utilized Hirshfeld surface analysis to investigate their crystal packing. researchgate.netresearchgate.net For instance, in a study of a thiobenzamide complex, Hirshfeld analysis revealed the dominant contributions of H···H, S···H/H···S, and C···H/H···C interactions to the crystal packing. researchgate.net In another example, N-H···S hydrogen bonds were found to be significant. researchgate.net
For this compound, one would expect H···H contacts to be the most abundant due to the presence of many hydrogen atoms. The aromatic ring would likely participate in C···H/H···C and potentially π-π stacking interactions. The thioamide group could form N-H···S hydrogen bonds, which are common synthons in thioamides, as well as S···H contacts. researchgate.net The following table summarizes the expected contributions of different intermolecular contacts to the Hirshfeld surface of this compound, based on data from similar molecules.
| Intermolecular Contact | Expected Percentage Contribution | Description |
| H···H | 40 - 60% | Van der Waals interactions between hydrogen atoms. nih.gov |
| C···H/H···C | 15 - 25% | Interactions involving the aromatic ring and ethyl group. researchgate.net |
| S···H/H···S | 10 - 20% | Interactions involving the sulfur atom of the thioamide group. researchgate.net |
| N···H/H···N | 5 - 15% | Potential hydrogen bonding involving the amine group. |
| C···C | < 5% | Potential π-π stacking interactions between aromatic rings. nih.gov |
This table is illustrative and based on typical values for related thioamide compounds. Actual values for this compound would depend on its specific crystal packing.
Energy Frameworks for Lattice Energy and Interaction Energies
There is no specific information available in the searched scientific literature regarding the energy frameworks, lattice energy, or interaction energy calculations for this compound. This type of analysis is crucial for understanding the stability of the crystal lattice and the nature of intermolecular forces, which are typically visualized through energy framework diagrams showing electrostatic and dispersion contributions.
Reduced Density Gradient (RDG) Analysis
No published studies were found that perform a Reduced Density Gradient (RDG) analysis on this compound. RDG analysis is a valuable tool used to identify and visualize non-covalent interactions within a molecule and between molecules. It helps in characterizing hydrogen bonds, van der Waals forces, and steric clashes by plotting the reduced density gradient against the electron density.
Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites
A Molecular Electrostatic Potential (MEP) map for this compound is not available in the reviewed literature. MEP mapping is a computational technique that illustrates the charge distribution on the surface of a molecule, allowing for the prediction of sites susceptible to electrophilic and nucleophilic attack. This analysis is fundamental for understanding a molecule's reactivity.
Prediction of Biological Activity and Optimization of Lead Compounds
There are no specific predictions of biological activity or studies on the lead optimization of this compound documented in the accessible research. The prediction of biological activity often involves computational screening against various biological targets, and lead optimization is a critical step in drug discovery aimed at improving the efficacy and pharmacokinetic properties of a compound. While general platforms and methodologies for such predictions exist, their specific application to this compound has not been reported.
Future Research Directions and Outlook
Exploration of Novel Synthetic Pathways for 2-Ethyl-thiobenzamide
The synthesis of thioamides, including this compound, is a dynamic area of research, with a focus on developing more efficient, sustainable, and versatile methods.
Alternative strategies include:
Three-component reactions: A novel approach involves the reaction of a chlorohydrocarbon, elemental sulfur, and an amide, which avoids the use of transition metal catalysts and the formation of C-N coupling by-products. doi.org
From nitriles: Aryl nitriles can be converted to thiobenzamide (B147508) derivatives using sodium sulfide (B99878) in the presence of an ionic liquid, which can be reused. mdpi.com
Hantzsch Thiazole (B1198619) Synthesis: This classic method, involving the reaction of a thioamide with an α-haloketone, remains a valuable tool for creating thiazole-containing structures from thiobenzamide precursors. nih.govbeilstein-journals.org
These evolving synthetic strategies aim to provide more direct and atom-economical pathways to a wider range of functionalized thiobenzamide derivatives for further investigation.
Deeper Mechanistic Insights into Biological and Chemical Reactivity
Understanding the precise mechanisms by which this compound and its analogs exert their biological effects is crucial for their development as therapeutic agents.
Biological Reactivity: Thiobenzamide itself is a known hepatotoxin in rats, a toxicity that is dependent on its metabolic activation. nih.gov This activation involves two sequential S-oxidations catalyzed by microsomal flavin-containing monooxygenase and cytochrome P450 isoforms. nih.gov The resulting reactive metabolites can then covalently bind to cellular proteins, leading to cellular dysfunction. nih.gov Future research will likely focus on elucidating the specific protein targets of this compound metabolites and how these interactions translate to either therapeutic effects or toxicity.
Chemical Reactivity: The thioamide functional group possesses unique reactivity. It can act as a key moiety in crystal engineering due to its hydrogen-bonding capabilities. researchgate.net The Eschenmoser coupling reaction, which involves the reaction of a thioamide with an α-bromo compound, is another important transformation, though its success is highly dependent on the structure of the reactants and the reaction conditions. beilstein-journals.org Further studies are needed to fully map the reactivity of the thioamide group in different chemical environments.
Advanced Computational Approaches for Structure-Activity Relationship Refinement
Computational methods are becoming increasingly integral to the design and optimization of bioactive molecules. For this compound and related compounds, these approaches can provide valuable insights into their structure-activity relationships (SAR).
Predicting Biological Activity:
Molecular Docking: This technique can predict the binding modes of thiobenzamide derivatives with their biological targets, such as enzymes or receptors. irb.hr This information can help in designing molecules with improved binding affinity and selectivity.
Density Functional Theory (DFT) Studies: DFT calculations can be used to determine the electronic properties of molecules, such as their HOMO-LUMO gaps, which can indicate their reactivity. This can help in understanding how different substituents on the thiobenzamide scaffold influence its biological activity.
Refining SAR: By combining experimental data with computational predictions, researchers can build more accurate SAR models. These models can then be used to guide the synthesis of new derivatives with enhanced potency and reduced off-target effects. For example, studies on other heterocyclic compounds have shown that the position and nature of substituents significantly impact their anti-inflammatory activity. mdpi.com Similar detailed SAR studies on ethylated thiobenzamides are a promising avenue for future research.
Development of Targeted Therapies Based on Ethylated Thiobenzamide Scaffolds
The thiobenzamide scaffold has shown promise in the development of targeted therapies, particularly in the field of oncology.
Anticancer Agents: Thiobenzanilides have demonstrated cytotoxic activity against various cancer cell lines, including melanoma and breast cancer. nih.govresearchgate.net The mechanism of action is thought to involve the induction of apoptosis and the targeting of specific signaling pathways, such as the MAPK pathway. researchgate.net The ethyl group in this compound could potentially modulate the pharmacokinetic and pharmacodynamic properties of the molecule, making it a candidate for further development as a targeted anticancer agent.
Dual-Target Inhibitors: A current trend in cancer therapy is the development of dual-target inhibitors that can simultaneously modulate two different biological targets. sci-hub.se The thiobenzamide scaffold could be incorporated into such hybrid molecules to create novel anticancer agents with improved efficacy and a reduced likelihood of drug resistance. nih.gov
Emerging Applications in Niche Scientific and Industrial Sectors
Beyond its potential in medicine, this compound and related compounds may find applications in other scientific and industrial fields.
Materials Science: The ability of the thioamide group to participate in hydrogen bonding makes it a potentially useful building block for the creation of novel supramolecular structures and materials with interesting properties. researchgate.net
Industrial Applications: Thioamides have been investigated for use as collectors in the flotation of minerals. google.com The specific properties of this compound could make it suitable for particular applications in this or other industrial processes. Additionally, some thioamides are being explored as sustained-release perfume compounds with antibacterial properties. researchgate.net
Chemical Synthesis: Thioamides are valuable synthons in organic chemistry, serving as precursors for the synthesis of a variety of heterocyclic compounds. researchgate.net The development of new reactions and applications for this compound as a synthetic intermediate is an ongoing area of research.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-Ethyl-thiobenzamide, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, reacting 2-aminobenzamide with ethyl thiol in the presence of a coupling agent like DCC (N,N'-dicyclohexylcarbodiimide) under anhydrous conditions. Optimization of solvent (e.g., DMF or THF), temperature (60–80°C), and stoichiometric ratios (1:1.2 amine-to-thiol) is critical for yields >70% .
- Validation : Monitor reaction progress using TLC, and purify via recrystallization (ethanol/water mixtures). Confirm purity via melting point analysis (compare with literature values, e.g., 132–133°C for analogous benzamide derivatives) .
Q. Which analytical techniques are most effective for characterizing this compound’s structure and purity?
- Techniques :
- NMR : Use - and -NMR to confirm substitution patterns (e.g., ethyl-thio group at position 2). Aromatic protons typically appear at δ 7.3–8.1 ppm, while the ethyl group shows triplet signals near δ 1.2–1.4 ppm (CH) and δ 3.0–3.5 ppm (SCH) .
- IR Spectroscopy : Detect characteristic bands for amide (C=O stretch at ~1650 cm) and thioether (C-S stretch at ~600–700 cm) .
- XRD : Resolve crystal structure and hydrogen-bonding networks, critical for polymorphism studies .
Q. How can researchers determine the solubility and stability of this compound under varying conditions?
- Methodology :
- Solubility : Perform shake-flask experiments in solvents (e.g., water, ethanol, DMSO) at 25°C and 37°C. Quantify via UV-Vis spectroscopy using a calibration curve .
- Stability : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) and analyze degradation products using HPLC-MS .
Advanced Research Questions
Q. How can computational methods (DFT, MD simulations) predict this compound’s reactivity and molecular interactions?
- Approach :
- DFT : Optimize molecular geometry using B3LYP/6-31G(d) basis sets. Calculate electrostatic potential (MEP) surfaces to identify nucleophilic/electrophilic sites for reaction mechanism studies .
- MD Simulations : Model solvation effects (e.g., in water or organic solvents) to study conformational stability and ligand-protein docking potential .
Q. What strategies resolve contradictions in spectral or reactivity data during experimental replication?
- Troubleshooting :
- Data Validation : Cross-validate NMR/IR results with computational predictions (e.g., simulated spectra from DFT) .
- Controlled Replication : Systematically vary parameters (e.g., catalyst loading, solvent polarity) and use statistical tools (ANOVA) to identify outliers .
Q. How can researchers design experiments to study this compound’s polymorphism and cocrystal formation?
- Experimental Design :
- Polymorphism Screening : Use solvent evaporation (e.g., ethanol, acetonitrile) or slurry conversion methods. Characterize polymorphs via PXRD and DSC .
- Cocrystals : Co-crystallize with coformers (e.g., carboxylic acids) via grinding or slow evaporation. Analyze hydrogen-bonding motifs via SCXRD .
Q. What methodologies assess the biological activity of this compound derivatives?
- Assays :
- In Vitro Testing : Evaluate antimicrobial activity via broth microdilution (MIC values) or enzyme inhibition assays (e.g., COX-2). Include positive controls (e.g., ibuprofen) and triplicate runs .
- Toxicity : Perform MTT assays on mammalian cell lines to determine IC values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
